molecular formula C7H13ClO B3387492 1-Chloro-3,3-dimethylpentan-2-one CAS No. 83391-82-6

1-Chloro-3,3-dimethylpentan-2-one

Cat. No.: B3387492
CAS No.: 83391-82-6
M. Wt: 148.63 g/mol
InChI Key: HJKJTWHMUWAAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3,3-dimethylpentan-2-one is a chlorinated ketone of interest in organic synthesis and chemical research . It serves as a versatile synthetic intermediate, notably used in patented processes for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones . These derivatives are valuable building blocks for the development of more complex molecules with specific functions, including compounds investigated for antifungal activity . The mechanism of its reactivity is characterized by the presence of two key functional groups: an electrophilic carbonyl carbon adjacent to the ketone group and a chlorine atom on the alpha carbon. This structure allows it to participate in various nucleophilic substitution and condensation reactions, facilitating the construction of heterocyclic systems or the introduction of the this compound moiety into larger molecular frameworks. From an analytical perspective, this compound can be characterized using reverse-phase (RP) HPLC methods, and its properties have been predicted for advanced techniques like ion mobility spectrometry-mass spectrometry, providing valuable data for research and development workflows . This compound is intended for research applications as a chemical intermediate and is not for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3,3-dimethylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKJTWHMUWAAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,3-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylpentan-2-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the ketone is treated with the chlorinating agent in an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,3-dimethylpentan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Reduction: Formation of 1-chloro-3,3-dimethylpentan-2-ol.

    Oxidation: Formation of 1-chloro-3,3-dimethylpentanoic acid.

Scientific Research Applications

Scientific Research Applications

1-Chloro-3,3-dimethylpentan-2-one serves as a versatile intermediate in various scientific research applications:

Chemistry

  • Intermediate in Organic Synthesis:
    • Used in the preparation of pharmaceuticals and agrochemicals.
    • Acts as a building block for more complex organic molecules.

Biology

  • Biological Activity Studies:
    • Investigated for interactions with biomolecules.
    • Potential applications in enzyme inhibition studies or receptor binding assays.

Medicine

  • Therapeutic Properties Exploration:
    • Explored as a precursor in synthesizing medicinal compounds.
    • Investigated for potential anti-cancer properties through molecular docking studies.

Industry

  • Production of Specialty Chemicals:
    • Utilized in formulating coatings, adhesives, and other industrial products.
    • Contributes to the development of flavoring agents and fragrances.

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can be effectively used as an intermediate in synthesizing various pharmaceutical agents. For instance, it has been employed in the synthesis of anti-cancer compounds that target specific cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis through molecular interactions with target proteins .

In biological studies, compounds derived from this compound have shown significant enzyme inhibition activity. The compound's ability to interact with biological receptors has been assessed through molecular docking simulations, revealing potential pathways for therapeutic intervention in metabolic disorders.

Mechanism of Action

The mechanism of action of 1-chloro-3,3-dimethylpentan-2-one depends on its specific application. In chemical reactions, the chlorine atom and ketone group are key functional sites that participate in various transformations. The compound may interact with nucleophiles, electrophiles, or radicals, leading to the formation of new chemical bonds and products.

In biological systems, the compound’s mechanism of action may involve binding to specific enzymes or receptors, altering their activity or function. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-3-methylpentan-2-one

  • Molecular Formula : C₆H₁₁ClO
  • Molecular Weight : 134.61 g/mol
  • CAS : 54147-45-4 .
    This compound lacks one methyl group compared to the target molecule, reducing steric bulk. The shorter carbon chain may lower its boiling point and alter solubility. While safety data are unavailable, its structural simplicity suggests differences in reactivity, such as faster nucleophilic substitution due to reduced steric hindrance.

1-Chloro-3,3-dimethylbutan-2-one (α-Chloropinacoline)

  • Molecular Formula : C₆H₁₁ClO
  • Molecular Weight : 134.62 g/mol
  • CAS: 13547-70-1 . This analog has a shorter carbon backbone (butanone vs. pentanone). Toxicity studies report an oral LD₅₀ of 550 mg/kg in rats, indicating moderate toxicity . The reduced chain length may enhance volatility and metabolic clearance compared to the target compound.

1-Chloro-3,3,3-trifluoroacetone

  • Molecular Formula : C₃H₂ClF₃O
  • Key Feature : Trifluoromethyl group .
    The trifluoro substitution increases electronegativity, making the carbonyl carbon more electrophilic. This enhances reactivity in Friedel-Crafts acylations or condensations compared to the dimethyl analog. However, the fluorine atoms may also confer environmental persistence and distinct toxicity profiles.

Structural and Reactivity Analysis

Steric and Electronic Effects

  • Steric Hindrance : The dual methyl groups in 1-chloro-3,3-dimethylpentan-2-one hinder nucleophilic attack at the carbonyl carbon, slowing reactions like Grignard additions compared to less-substituted analogs (e.g., 1-chloro-3-methylpentan-2-one) .
  • Electron-Withdrawing Groups: The chlorine atom at position 1 stabilizes the molecule via inductive effects, reducing susceptibility to oxidation compared to non-halogenated ketones .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Toxicity Data (LD₅₀, rat)
This compound C₇H₁₃ClO 148.63 83391-82-6 Two methyl groups, high steric bulk Not reported
1-Chloro-3-methylpentan-2-one C₆H₁₁ClO 134.61 54147-45-4 Single methyl group Not reported
1-Chloro-3,3-dimethylbutan-2-one C₆H₁₁ClO 134.62 13547-70-1 Shorter carbon chain 550 mg/kg (oral)
1-Chloro-3,3,3-trifluoroacetone C₃H₂ClF₃O 146.49 N/A Trifluoromethyl group Not reported

Biological Activity

1-Chloro-3,3-dimethylpentan-2-one, with the chemical formula C7_7H13_{13}ClO and a molecular weight of 148.63 g/mol, is a chlorinated ketone that exhibits notable biological activity. Its structure includes a chlorine atom attached to a carbon chain with two methyl groups, which influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

PropertyValue
Chemical Formula C7_7H13_{13}ClO
Molecular Weight 148.63 g/mol
IUPAC Name This compound
Appearance Liquid
Storage Temperature 4 °C

This compound exhibits biological activity primarily through its interactions with various cellular targets. The compound's chlorinated structure enhances its reactivity, allowing it to participate in biochemical pathways that can lead to significant cellular effects.

Target Interactions

Research indicates that chlorinated compounds like this compound can interact with enzymes and proteins involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit or activate specific enzymes, influencing cellular metabolism and signaling pathways .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antifungal Activity

This compound has been identified as a precursor for antifungal agents. Its derivatives have demonstrated significant inhibitory effects on fungal growth, making it valuable in agricultural applications . The compound's mechanism likely involves disrupting fungal cell membranes or inhibiting key metabolic processes essential for fungal survival.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound has been shown to cause cell death at certain concentrations, indicating potential applications in cancer therapy or as a biocidal agent . However, caution is advised due to its corrosive nature and potential for severe skin burns and eye damage .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Fungal Inhibition : A study demonstrated that derivatives of this compound effectively inhibited the growth of various fungal strains. The mechanism was linked to the disruption of cell wall integrity and metabolic interference.
  • Cytotoxic Effects : Another research effort focused on the cytotoxicity of this compound against human cancer cell lines. Results indicated dose-dependent cell death, suggesting its potential as an anticancer agent .

Safety and Handling

Due to its hazardous nature, proper safety precautions must be observed when handling this compound:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1-chloro-3,3-dimethylpentan-2-one, and how can reaction conditions be optimized?

  • Methodology : Chlorinated ketones like this compound are typically synthesized via nucleophilic substitution or ketone halogenation. For example, sodium hydride in DMF has been used to mediate rearrangements in structurally related chlorinated bicyclic ketones, suggesting similar conditions (e.g., controlled temperature, inert atmosphere) may apply . Reagent-grade purity (≥95%) is achievable through fractional distillation or column chromatography, as evidenced by protocols for analogous compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can quantify impurities. A purity of ≥95% is achievable, as reported for similar chlorinated ketones .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction resolves atomic positions, as demonstrated in studies of related chlorinated ketones .

Q. What safety protocols are recommended for handling chlorinated ketones like this compound?

  • Methodology : Structural analogs (e.g., 1-chloro-3,3-dimethylbutan-2-one) show moderate toxicity (rat LD₅₀ = 550 mg/kg), necessitating gloves, fume hoods, and waste neutralization protocols . Safety data sheets (SDS) for similar compounds recommend avoiding inhalation and skin contact, with PAC-1 exposure limits (2.1 mg/m³) as a reference .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of this compound under varying catalytic conditions?

  • Methodology : Sodium hydride in polar aprotic solvents (e.g., DMF) promotes dehydrohalogenation or rearrangement in bicyclic analogs, suggesting steric and electronic factors dominate reactivity. Kinetic studies using NMR or mass spectrometry can track intermediates . For stereochemical outcomes, chiral chromatography or optical rotation measurements validate enantiomeric excess .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR shifts) reported for chlorinated ketones across studies?

  • Methodology : Discrepancies may arise from solvent effects, impurities, or instrument calibration. Cross-validate data using multiple techniques:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Replicate synthesis under standardized conditions and benchmark against published spectra .

Q. How does stereochemistry at adjacent carbons influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Stereoelectronic effects can be probed via kinetic isotope effects or Hammett plots. For example, bulky 3,3-dimethyl groups may hinder backside attack, favoring SN1 mechanisms. X-ray crystallography of transition-state analogs (e.g., thiourea complexes) provides structural insights .

Q. What environmental persistence or degradation pathways are observed for chlorinated ketones like this compound?

  • Methodology : Hydrolysis rates under acidic/basic conditions can be measured via GC-MS. Photodegradation studies using UV-Vis spectroscopy and LC-HRMS identify breakdown products. Comparative data for analogs (e.g., 3-chlorophenol) suggest halogenated byproducts may form .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3,3-dimethylpentan-2-one
Reactant of Route 2
1-Chloro-3,3-dimethylpentan-2-one

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